molecular formula C6H7ClF2N2 B151002 2,5-Difluorophenylhydrazine hydrochloride CAS No. 175135-73-6

2,5-Difluorophenylhydrazine hydrochloride

Cat. No.: B151002
CAS No.: 175135-73-6
M. Wt: 180.58 g/mol
InChI Key: LZKLZCSHMDRKJH-UHFFFAOYSA-N
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Description

2,5-Difluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H7ClF2N2. It is a derivative of phenylhydrazine, where two fluorine atoms are substituted at the 2 and 5 positions of the phenyl ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes .

Scientific Research Applications

2,5-Difluorophenylhydrazine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

2,5-Difluorophenylhydrazine hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using it only under a chemical fume hood .

Mechanism of Action

Target of Action

Safety data sheets indicate that it may have an impact on the respiratory system , suggesting that it could interact with components of this system.

Biochemical Pathways

Given its potential impact on the respiratory system , it may influence pathways related to respiratory function.

Result of Action

As mentioned earlier, it may have an impact on the respiratory system

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is stable under room temperature , but further details would require additional research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluorophenylhydrazine hydrochloride typically involves the diazotization of 2,5-difluoroaniline followed by reduction. The general steps are as follows:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluorophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluorophenylhydrazine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. Compared to other difluorophenylhydrazine derivatives, the 2,5-difluoro substitution pattern may offer distinct advantages in certain synthetic applications and research contexts .

Properties

IUPAC Name

(2,5-difluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKLZCSHMDRKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641010
Record name (2,5-Difluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-73-6
Record name Hydrazine, (2,5-difluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Difluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,5-difluorophenyl)hydrazine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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